Ethene;oxirane
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Overview
Description
Ethene;oxirane, also known as ethylene oxide, is an organic compound with the formula C₂H₄O. It is a cyclic ether and the simplest epoxide, consisting of a three-membered ring with one oxygen atom and two carbon atoms. Ethylene oxide is a colorless and flammable gas with a faintly sweet odor. Due to its strained ring structure, it is highly reactive and participates in various chemical reactions .
Preparation Methods
Ethene;oxirane is primarily produced on an industrial scale through the catalytic oxidation of ethene using air or oxygen in the presence of a silver catalyst . This process involves the following reaction: [ \text{C}_2\text{H}_4 + \frac{1}{2}\text{O}_2 \rightarrow \text{C}_2\text{H}_4\text{O} ]
In the laboratory, this compound can also be synthesized by reacting ethene with peroxycarboxylic acids or by dehydrohalogenation of 2-chloroethanol with a base .
Chemical Reactions Analysis
Ethene;oxirane undergoes a variety of chemical reactions, primarily due to the ring strain in its three-membered structure. Some of the key reactions include:
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Ring-Opening Reactions: : this compound readily reacts with nucleophiles, leading to ring-opening reactions. These reactions can proceed via S_N2 or S_N1 mechanisms, depending on the reaction conditions . Common nucleophiles include water, alcohols, and amines, resulting in products such as ethylene glycol, ethers, and amino alcohols .
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Oxidation: : this compound can be oxidized to form various products, including ethylene glycol and acetaldehyde .
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Polymerization: : this compound can undergo polymerization to form poly(ethylene oxide), which is used in various industrial applications .
Scientific Research Applications
Ethene;oxirane has numerous applications in scientific research and industry:
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Chemistry: : It is used as a reagent in organic synthesis, particularly in the production of ethylene glycol, which is a precursor for polymers and antifreeze .
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Biology and Medicine: : this compound is used as a sterilizing agent for medical equipment and supplies due to its ability to kill bacteria, viruses, and fungi .
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Industry: : It is employed in the production of surfactants, detergents, and emulsifiers. Additionally, it is used in the manufacture of polyurethane foams and as a fumigant .
Mechanism of Action
The mechanism of action of ethene;oxirane involves its high reactivity due to the ring strain in its three-membered structure. The compound readily undergoes nucleophilic attack, leading to ring-opening reactions. In biological systems, this compound can alkylate DNA and proteins, which contributes to its sterilizing properties .
Comparison with Similar Compounds
Ethene;oxirane is unique among epoxides due to its simplicity and high reactivity. Similar compounds include:
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Propylene oxide: : Another simple epoxide, but with a slightly larger ring structure, making it less reactive than this compound .
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Aziridine: : A three-membered ring compound with a nitrogen atom instead of oxygen, which also exhibits high reactivity but different chemical properties .
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Thiirane: : A sulfur-containing analog of this compound, which is less reactive due to the larger atomic size of sulfur compared to oxygen .
This compound’s high reactivity and versatility make it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
43094-71-9 |
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Molecular Formula |
C4H8O |
Molecular Weight |
72.11 g/mol |
IUPAC Name |
ethene;oxirane |
InChI |
InChI=1S/C2H4O.C2H4/c1-2-3-1;1-2/h1-2H2;1-2H2 |
InChI Key |
CDCIMUZJPLJFTE-UHFFFAOYSA-N |
Canonical SMILES |
C=C.C1CO1 |
Related CAS |
128163-27-9 126140-91-8 43094-71-9 718637-95-7 |
Origin of Product |
United States |
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